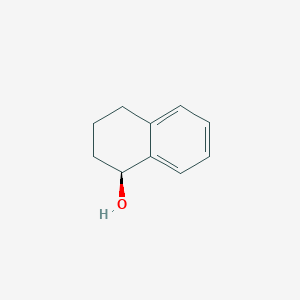

(S)-(+)-1,2,3,4-Tetrahydro-1-naphthol

説明

Significance of (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol as a Chiral Molecule

This compound is a chiral alcohol that has garnered attention for its utility as a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. Its significance stems from the specific spatial arrangement of its functional groups, which can be used to impart chirality to new molecules or to influence the stereochemical course of a reaction.

One notable application of this compound is as a chiral probe to study enzyme-substrate interactions. For instance, this compound acts as a competitive inhibitor of aryl sulfotransferase IV, an enzyme involved in sulfation reactions. chemicalbook.com Its enantiomer, the (R)-(-)-form, serves as a substrate for the same enzyme. chemicalbook.com This differential interaction highlights the importance of stereochemistry in biological processes and provides a tool for researchers to investigate the active sites of enzymes.

Furthermore, the tetralol scaffold is a key structural motif in various pharmaceutically active compounds. Derivatives of the closely related aminotetralin structure have been shown to interact with important central nervous system targets, such as serotonin (B10506) 5-HT1A and dopamine (B1211576) D2 receptors, indicating their potential in the development of drugs for neuropsychiatric conditions. The defined stereochemistry of this compound makes it a valuable precursor for the synthesis of single-enantiomer drugs, helping to avoid the complications that can arise from the different biological activities of two enantiomers. guidechem.com

Evolution of Research Trajectories in Stereoselective Synthesis of Tetralols

The pursuit of enantiomerically pure tetralols has driven the evolution of synthetic methodologies, moving from classical resolution techniques to more sophisticated and efficient stereoselective strategies. The primary precursor for chiral 1-tetralols is the corresponding ketone, α-tetralone. The development of methods to reduce this prochiral ketone into a single enantiomer of the alcohol represents a significant area of research.

Early approaches often relied on resolution, where a racemic mixture of the alcohol is separated into its constituent enantiomers. However, this method is inherently inefficient as the maximum yield of the desired enantiomer is 50%. Modern research has therefore focused on asymmetric synthesis, which aims to create the desired stereocenter selectively from the outset.

Asymmetric Catalysis: A major breakthrough in this area has been the development of catalytic asymmetric synthesis, particularly the enantioselective reduction of 1-tetralone (B52770). This involves the use of a chiral catalyst to control the stereochemical outcome of the reduction. Asymmetric transfer hydrogenation is one such powerful technique. For example, Noyori-type Ruthenium(II) chiral complexes have been successfully employed for the one-pot reduction of both the C=C and C=O bonds in 2-arylidene-1-tetralones to produce cis-benzylic alcohols with high diastereoselectivity and enantioselectivity. researchgate.net More recently, iridium(III) complexes have been used in a novel strategy that combines alkylation (via hydrogen borrowing) with asymmetric transfer hydrogenation (via dynamic kinetic resolution) to synthesize a diverse range of enantiomerically enriched tetrahydronaphthalen-1-ols. acs.orgnih.gov

Dynamic Kinetic Resolution (DKR): Chemoenzymatic dynamic kinetic resolution (DKR) has emerged as a highly efficient method to convert a racemic mixture entirely into a single enantiomer, thus overcoming the 50% yield limitation of traditional kinetic resolution. nih.gov This process combines an enzymatic resolution step with in-situ racemization of the slower-reacting enantiomer, often catalyzed by a transition metal complex. nih.govnih.gov This strategy has been successfully applied to various chiral alcohols and represents a significant advancement in producing enantiopure compounds. nih.gov

Biotransformation: An increasingly important and environmentally friendly approach is biotransformation, which utilizes whole microbial cells or isolated enzymes to perform stereoselective reductions. Various fungal strains have been identified that can reduce α-tetralone to this compound with high enantiomeric excess (ee). For example, the fungus Absidia cylindrospora can produce the (S)-enantiomer with 92% ee, while Cunninghamella betulinum has been shown to yield the product with over 86% ee. These biocatalytic methods offer a green alternative to metal-based catalysts.

The table below summarizes some of the key stereoselective methods developed for the synthesis of this compound.

| Method | Catalyst/Organism | Substrate | Product | Enantiomeric Excess (ee) |

| Asymmetric Transfer Hydrogenation | Iridium(III) Complex | α-Tetralone | Alkylated Tetralols | Good |

| Biotransformation | Absidia cylindrospora | α-Tetralone | This compound | 92% |

| Biotransformation | Cunninghamella betulinum KCh 6534 | α-Tetralone | This compound | >86% |

Organocatalysis: The rise of organocatalysis, which uses small organic molecules as catalysts, represents another modern trajectory in asymmetric synthesis. mdpi.commetu.edu.trnih.govnih.govresearchgate.net While specific applications to this compound are still emerging, the principles of organocatalysis are being widely applied to create chiral molecules, avoiding the use of potentially toxic or expensive metals. This field continues to expand the toolkit available to synthetic chemists for the construction of enantiomerically pure compounds like chiral tetralols.

特性

IUPAC Name |

(1S)-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAAJQSRLGAYGKZ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=CC=CC=C2C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53732-47-1 | |

| Record name | 1-Tetralol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053732471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S)-1,2,3,4-tetrahydronaphthalen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-TETRALOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50MT77537D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enantioselective Synthetic Methodologies for S + 1,2,3,4 Tetrahydro 1 Naphthol

Asymmetric Reduction Strategies

Asymmetric reduction involves the conversion of a prochiral precursor, such as a ketone or an aromatic ring, into a chiral alcohol with a high preference for one enantiomer. This is often achieved using chiral catalysts or enzymes that create a stereochemically defined transition state.

The direct asymmetric hydrogenation of aromatic compounds like naphthols presents a significant challenge in catalysis. chinesechemsoc.org However, innovative strategies have been developed to achieve this transformation. One successful approach involves a tandem catalytic system that combines partial hydrogenation with subsequent asymmetric reduction. chinesechemsoc.org

A one-pot method has been described that utilizes a bimetallic cooperative system. Initially, a commercially available Palladium on carbon (Pd/C) catalyst hydrogenates 1-naphthol (B170400) to its corresponding ketone intermediate, 1-tetralone (B52770). Following this, a second chiral catalyst, such as a Ruthenium-tethered TsDPEN complex, performs an asymmetric transfer hydrogenation of the in-situ generated ketone to yield the chiral alcohol. chinesechemsoc.org This tandem process can afford chiral 1,2,3,4-tetrahydronaphthols with excellent enantioselectivity, reaching up to 99% enantiomeric excess (ee). chinesechemsoc.org The choice of solvent and hydrogen source is crucial for the success of this reaction. chinesechemsoc.org

Table 1: Catalytic System for Tandem Asymmetric Hydrogenation of 1-Naphthol

| Catalyst System | Hydrogen Source | Key Intermediate | Chiral Catalyst (Second Step) | Max. Enantiomeric Excess (ee) |

|---|

Data sourced from CCS Chemistry. chinesechemsoc.org

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for asymmetric synthesis. nih.gov The asymmetric reduction of the prochiral ketone, 1-tetralone (also known as α-tetralone), to (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol is effectively achieved using various microorganisms and isolated enzymes. rsc.orgwisdomlib.org

Reductions using whole-cell biocatalysts, such as the yeast Rhodotorula rubra, have been shown to be highly enantioselective. rsc.org When R. rubra is employed for the reduction of 1-tetralone, it exclusively produces the (S)-alcohol. rsc.org Under optimized fermentation conditions, this method can achieve high conversion yields and significant enantiomeric excess. For instance, the reduction of β-tetralone with R. rubra resulted in the (S)-alcohol with 90% ee and 100% conversion. rsc.org

Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are the enzymes responsible for these transformations. wisdomlib.org These enzymes utilize cofactors like NADH or NADPH as a hydride source to reduce the carbonyl group with high stereoselectivity. wisdomlib.orgnih.gov The progress in recombinant and engineered dehydrogenases has greatly expanded their application for laboratory and industrial-scale synthesis of chiral alcohols. wisdomlib.org

Table 2: Biocatalytic Reduction of Tetralones

| Biocatalyst | Substrate | Product Configuration | Key Findings |

|---|---|---|---|

| Rhodotorula rubra | 1-Tetralone | (S)-alcohol | Highly enantioselective for the (S)-enantiomer. rsc.org |

| Sporobolomyces pararoseus | 1-Tetralone | (S)- and (R)-alcohols | Not enantioselective, indicating the presence of multiple reductases. rsc.org |

Chemoenzymatic synthesis combines chemical and enzymatic steps to create efficient and selective reaction pathways. mdpi.com A chemoenzymatic process for producing a chiral alcohol might involve a chemical synthesis of a complex prochiral ketone followed by a highly selective biocatalytic reduction as the key final step. nih.gov

Another powerful chemical method is the asymmetric transfer hydrogenation (ATH) of 1-tetralone. This approach uses a metal catalyst, such as an Iridium(III) complex, with a chiral ligand to transfer hydrogen from a source like ammonium (B1175870) formate (B1220265) to the ketone. nih.gov This process can be combined with a dynamic kinetic resolution (DKR) strategy, which allows for the conversion of a racemic intermediate into a single enantiomer of the product, theoretically achieving a 100% yield. nih.gov

Key Enantioselective Reduction Strategies:

Asymmetric Transfer Hydrogenation (ATH): Utilizes a chiral transition metal catalyst (e.g., Iridium, Ruthenium) to stereoselectively reduce the ketone. chinesechemsoc.orgnih.gov

Dynamic Kinetic Resolution (DKR): Combines rapid racemization of the starting material with a stereoselective reaction, enabling the conversion of more than 50% of the racemate into a single enantiomeric product. nih.gov

Chemoenzymatic Synthesis: Employs an enzyme (e.g., a reductase) to perform a key stereoselective transformation on a substrate prepared through chemical synthesis. rsc.org

Chiral Resolution Techniques for Racemic 1,2,3,4-Tetrahydro-1-naphthol (B51079)

Chiral resolution is a process for separating a racemic mixture into its individual enantiomers. wikipedia.org This is a widely used method when a direct asymmetric synthesis is not feasible or economical.

Chiral chromatography is a powerful technique for both the analysis and purification of enantiomers. nih.gov Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient method for chiral separations, often offering advantages over traditional High-Performance Liquid Chromatography (HPLC). nih.govamericanlaboratory.com

In SFC, a supercritical fluid, most commonly carbon dioxide, is used as the main component of the mobile phase. americanlaboratory.com The low viscosity of supercritical CO2 allows for higher flow rates and faster separations compared to the liquid solvents used in HPLC. americanlaboratory.com For chiral separations, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as Chiralpak IA, IB, and IC, are widely used and have proven effective for separating enantiomers of various compounds, including naphthol derivatives. nih.gov

The separation is achieved because the two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different speeds and elute at different times. chromatographyonline.com Method development involves optimizing parameters such as the co-solvent (e.g., methanol, ethanol), additives (acids or bases to improve peak shape), temperature, and pressure. nih.govnih.gov

Table 3: Parameters in Chiral Supercritical Fluid Chromatography (SFC)

| Parameter | Description | Purpose in Enantioseparation |

|---|---|---|

| Chiral Stationary Phase (CSP) | A column packing material that is itself chiral (e.g., polysaccharide-based). | Creates diastereomeric interactions with the enantiomers, leading to differential retention. nih.gov |

| Mobile Phase | Supercritical CO2 mixed with a co-solvent (e.g., methanol). | Carries the sample through the column; co-solvent modifies polarity and analyte solubility. americanlaboratory.com |

| Additives | Small amounts of acids or bases (e.g., trifluoroacetic acid, diethylamine). | Can improve peak shape and selectivity by minimizing undesirable interactions with the stationary phase. nih.gov |

The classical method of chiral resolution involves converting the pair of enantiomers into a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, such as solubility, they can be separated by conventional techniques like fractional crystallization. rsc.orglibretexts.org

For a racemic alcohol like 1,2,3,4-tetrahydro-1-naphthol, this is achieved by reacting it with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org This acid-base reaction forms two diastereomeric salts. Due to their different three-dimensional structures, these salts exhibit different crystal packing and solubilities in a given solvent. mdpi.com

By carefully choosing the resolving agent and the crystallization solvent, one of the diastereomeric salts can be induced to crystallize from the solution while the other remains dissolved. rsc.org The crystallized salt is then separated by filtration. Finally, the chiral resolving agent is removed by a chemical reaction (e.g., neutralization with a base) to yield the desired pure enantiomer of the alcohol. wikipedia.orglibretexts.org

Table 4: Common Chiral Resolving Agents for Alcohols

| Resolving Agent Class | Example | Principle of Reaction |

|---|---|---|

| Chiral Carboxylic Acids | (S)-Mandelic Acid, Tartaric Acid | Forms diastereomeric esters with the alcohol, which can be separated. libretexts.org |

Kinetic Resolution Methodologies (Enzymatic and Non-Enzymatic)

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the differential reaction rates of its enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the other, slower-reacting enantiomer enriched in the reaction mixture. For the synthesis of this compound, the goal is to selectively react the (R)-enantiomer, thereby isolating the desired (S)-form.

Enzymatic Kinetic Resolution

Enzymes, particularly lipases, are widely employed as biocatalysts for the kinetic resolution of alcohols due to their high enantioselectivity, mild reaction conditions, and environmental compatibility. The most common approach is the enantioselective acylation of the racemic alcohol, where the enzyme preferentially catalyzes the esterification of one enantiomer.

Extensive research has focused on the use of immobilized Candida antarctica Lipase (B570770) B (CAL-B), commercially known as Novozym 435, for the kinetic resolution of racemic 1,2,3,4-tetrahydro-1-naphthol (also referred to as α-tetralol). In these processes, an acyl donor, such as vinyl acetate (B1210297), is used to convert one of the alcohol's enantiomers into its corresponding ester.

Studies by Kamble and Yadav have demonstrated the high efficiency of Novozym 435 in this resolution. ias.ac.inresearchgate.net Their work highlights that the enzyme selectively acylates the (R)-enantiomer, leaving the desired this compound unreacted and thus enantiomerically enriched.

Key findings from their research indicate that reaction conditions play a crucial role in the success of the resolution. Parameters such as the choice of enzyme, acyl donor, solvent, and temperature are optimized to achieve high conversion and enantiomeric excess (e.e.). For instance, using vinyl acetate as the acylating agent, a conversion of approximately 50% is targeted to theoretically achieve the highest possible enantiomeric excess for both the remaining (S)-alcohol and the formed (R)-ester. ias.ac.in

A comparison between different immobilized lipases revealed that Novozym 435 exhibits superior activity and enantioselectivity for this specific substrate compared to enzymes like Lipozyme RM IM and Lipozyme TL IM. ias.ac.in Furthermore, the implementation of this biocatalytic process in a continuous-flow packed-bed reactor has been shown to be significantly more efficient than a traditional stirred-tank batch reactor. Under optimal conditions in a packed-bed system, a conversion of ~50% with an enantiomeric excess for the product (R)-1-acetoxy-1,2,3,4-tetrahydronaphthalene of ≥99.99% was achieved in just 3 minutes at 65 °C. ias.ac.in This leaves the this compound with a correspondingly high level of enantiopurity.

| Enzyme | Acyl Donor | Reactor Type | Temperature (°C) | Reaction Time | Conversion (%) | Product e.e. (%) [(R)-ester] |

|---|---|---|---|---|---|---|

| Novozym 435 (Immobilized CAL-B) | Vinyl Acetate | Stirred-Tank Batch | 65 | 8 hours | 43.6 | ≥99.99 |

| Novozym 435 (Immobilized CAL-B) | Vinyl Acetate | Packed-Bed Flow | 65 | 3 minutes | ~50 | ≥99.99 |

Non-Enzymatic Kinetic Resolution

While enzymatic methods are prevalent, non-enzymatic kinetic resolution using chiral metal complexes or organocatalysts offers a valuable alternative. These methods often provide complementary selectivity and can be advantageous for substrates that are poor fits for enzymes.

A prominent strategy in this area is the dynamic kinetic resolution (DKR), which combines a kinetic resolution step with in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of 100% of a single, desired enantiomer, overcoming the 50% yield limitation of standard kinetic resolution.

For the synthesis of chiral alcohols like 1,2,3,4-tetrahydro-1-naphthol, DKR is often achieved through a combination of a lipase for the resolution and a metal complex for the racemization. Ruthenium complexes, in particular, have proven to be highly effective racemization catalysts for secondary alcohols. organic-chemistry.org In a typical chemoenzymatic DKR process for producing an ester of (S)-1,2,3,4-tetrahydro-1-naphthol, the racemic alcohol would be subjected to a lipase that preferentially acylates the (S)-enantiomer. Simultaneously, a ruthenium catalyst would continuously racemize the remaining (R)-alcohol back to the racemic mixture, constantly supplying the (S)-enantiomer for the enzymatic acylation.

While specific data for the non-enzymatic kinetic resolution of 1,2,3,4-tetrahydro-1-naphthol is less commonly detailed in readily available literature compared to its enzymatic counterpart, the principles have been successfully applied to a wide range of structurally similar secondary alcohols. For example, the DKR of 1,2-diarylethanols using a combination of Pseudomonas stutzeri lipase and a ruthenium complex has yielded optically pure acetyl derivatives with excellent yields (95–99%) and high enantiomeric excesses (96–99%). organic-chemistry.org This demonstrates the powerful potential of applying such chemoenzymatic DKR strategies to the synthesis of enantiopure this compound or its corresponding ester.

| Catalyst System | Substrate Type | Acyl Donor | Yield (%) | Product e.e. (%) |

|---|---|---|---|---|

| Pseudomonas stutzeri Lipase + Ruthenium Complex | 1,2-Diarylethanols | Isopropenyl Acetate | 95-99 | 96-99 |

Data for a structurally related class of compounds, illustrating the potential of the methodology.

S + 1,2,3,4 Tetrahydro 1 Naphthol As a Versatile Chiral Building Block

Application in Complex Molecule Synthesis

The utility of (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol as a foundational element in synthesis is demonstrated across several areas of chemical manufacturing. Its rigid, chiral scaffold allows for a high degree of stereocontrol in subsequent reactions, making it a sought-after intermediate.

Stereoselective Construction of Pharmaceutical Intermediates

This compound serves as a key intermediate in the synthesis of a variety of pharmaceuticals. chemimpex.com It is particularly noted for its role in the development of analgesics and anti-inflammatory drugs. chemimpex.com The tetrahydronaphthol framework is adept at forming sterically congested and functionally diverse molecules, which is often a requirement for biologically active compounds.

The production of this chiral alcohol in high enantiomeric purity is a critical first step. Asymmetric synthesis methodologies are paramount to its application. One of the most effective routes is the enantioselective reduction of the corresponding ketone, α-tetralone. Additionally, recent advancements in catalysis have introduced highly efficient methods, such as the asymmetric transfer hydrogenation of naphthols. researchgate.net These methods utilize a combination of catalysts to achieve high yields and excellent enantioselectivity. researchgate.net

| Method | Catalyst System | Key Features | Enantiomeric Excess (ee) |

|---|---|---|---|

| Sequential Transfer Hydrogenation | Pd/C and a chiral Ru-tethered-TsDPEN catalyst | A one-pot, two-step process using HCOONa as the hydrogen source. researchgate.net | Up to 99% researchgate.net |

| Homogeneous Transfer Hydrogenation | Tethered rhodium-diamine catalysts | Solvent-tunable chemoselectivity allows for the production of either the ketone (1-tetralone) or the chiral alcohol. wikipedia.org | Excellent wikipedia.org |

Integration into Natural Product Synthesis

The synthesis of natural products, which often possess complex three-dimensional structures and multiple stereocenters, relies heavily on the availability of chiral building blocks. The (transfer) hydrogenation of aromatic compounds like naphthols is recognized as one of the most direct and efficient methods for preparing saturated carbocyclic structures that are core to many natural products. researchgate.net While specific, widely-cited examples of this compound's incorporation into total syntheses are specialized, its role as a precursor for creating chiral cyclic structures makes it a valuable tool in this field. researchgate.net

Utilization in Fine Chemical Manufacturing

Beyond pharmaceuticals, this compound is employed in the manufacturing of other fine chemicals, including agrochemicals. chemimpex.com The development of efficient and scalable synthetic routes, such as the cascade asymmetric transfer hydrogenation of naphthol derivatives, is crucial for industrial applications. sigmaaldrich.com These processes allow for the production of chiral 1,2,3,4-tetrahydronaphthol compounds with high enantioselectivity, which is essential for manufacturing products where only one enantiomer provides the desired activity. sigmaaldrich.com

Derivatization for Advanced Chiral Auxiliaries and Reagents

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a compound to control the stereochemical outcome of a synthetic transformation. mdpi.com The auxiliary guides the formation of a new stereocenter, after which it is removed and can often be recovered for reuse. nih.gov Chiral alcohols like this compound are excellent candidates for conversion into such auxiliaries.

Design and Synthesis of Chiral Formate (B1220265) Esters

Chiral formate esters, derived from chiral alcohols, can be used as specialized reagents in synthesis. Formate esters are typically synthesized by the reaction of an alcohol with formic acid. tcichemicals.com While the direct derivatization of this compound into a formate ester for use as a widespread chiral auxiliary is not extensively documented in general literature, the principle remains a viable synthetic strategy. Chiral acylating agents can exhibit high stereoselectivity when reacting with other molecules. By converting a chiral alcohol into a reactive ester, its chirality can be imparted during acylation reactions, influencing the stereochemical outcome.

Other Derivatized Chiral Auxiliaries

The hydroxyl group of this compound provides a convenient handle for derivatization into a range of other chiral auxiliaries and reagents. One prominent application is in the field of chiral resolution. nih.gov This involves reacting the chiral alcohol with a racemic mixture of carboxylic acids, or reacting a derivative of the alcohol with a racemic substrate, to form a mixture of diastereomers. Because diastereomers have different physical properties, they can be separated using standard techniques like chromatography.

For instance, chiral alcohols can be esterified with a racemic acid, and the resulting diastereomeric esters can be separated. Conversely, this compound can be reacted with a chiral resolving agent, such as a chiral carboxylic acid, to facilitate the separation of its own enantiomers if starting from a racemic mixture. This principle is widely applied using various chiral auxiliaries to resolve a multitude of racemic compounds. The structural similarity of the naphthol core to other successful auxiliaries, like 1,1'-Binaphthyl-2,2'-diol (BINOL), further suggests its potential for creating novel chiral ligands and reagents for asymmetric catalysis. mdpi.com

Development of Chiral Ligands for Asymmetric Catalysis

The steric and electronic properties of this compound make it a valuable scaffold for the development of chiral ligands used in asymmetric catalysis. The defined stereochemistry of the hydroxyl group and the rigid, fused ring system provide a robust framework for creating a well-defined chiral environment around a metal center or for influencing the stereochemical outcome of a reaction in organocatalysis.

Design Principles for Ligands Derived from this compound

The design of effective chiral ligands from this compound is guided by several key principles aimed at maximizing stereochemical control in catalytic reactions. The inherent chirality of the starting material serves as the foundational element, with further modifications tailored to specific catalytic applications.

A primary design strategy involves the functionalization of the hydroxyl group. This can be achieved by converting the alcohol into an ether or by replacing it with other coordinating groups, such as phosphines or amines. These modifications allow for the creation of bidentate or multidentate ligands capable of coordinating to a metal center. The rigidity of the tetralone backbone is a crucial feature, as it restricts conformational flexibility, leading to a more predictable and well-defined chiral pocket around the catalyst's active site. This rigidity helps to ensure effective communication of chirality from the ligand to the substrate during the catalytic cycle.

Another important consideration is the electronic properties of the ligand. The aromatic ring of the tetrahydronaphthol scaffold can be modified with electron-donating or electron-withdrawing groups to tune the electronic nature of the catalyst. These modifications can influence the reactivity and selectivity of the catalytic system. For instance, the introduction of bulky substituents on the aromatic ring can enhance enantioselectivity by creating greater steric hindrance, thereby forcing the substrate to approach the active site from a specific direction.

The modular nature of ligands derived from this compound is also a significant advantage. The ability to systematically vary the substituents on the ligand allows for the rapid generation of a library of ligands with diverse steric and electronic properties. This modularity facilitates the optimization of the catalyst for a specific reaction, enabling chemists to fine-tune the catalyst's performance to achieve high yields and enantioselectivities.

Application in Transition-Metal-Catalyzed Asymmetric Reactions

Ligands derived from this compound have found application in a variety of transition-metal-catalyzed asymmetric reactions. The chiral environment created by these ligands around the metal center is effective in controlling the stereochemical outcome of these transformations.

One notable application is in asymmetric hydrogenation reactions. Chiral phosphine ligands derived from this compound, when complexed with rhodium or ruthenium, have been shown to be effective catalysts for the enantioselective reduction of prochiral olefins and ketones. The rigid backbone of the ligand enforces a specific coordination geometry, which in turn dictates the facial selectivity of the hydride attack on the substrate.

In the realm of carbon-carbon bond-forming reactions, these ligands have been employed in asymmetric allylic alkylations. Palladium complexes of chiral ligands incorporating the tetrahydronaphthol scaffold can effectively differentiate between the two enantiotopic faces of an allylic substrate, leading to the formation of the desired chiral product with high enantiomeric excess. The steric bulk and electronic properties of the ligand play a crucial role in achieving high levels of stereocontrol in these reactions.

Furthermore, ligands based on this chiral building block have been utilized in asymmetric Heck reactions, Suzuki-Miyaura cross-coupling reactions, and other palladium-catalyzed transformations. In each case, the ligand's structure is carefully designed to create a chiral pocket that favors the formation of one enantiomer over the other.

Below is a table summarizing the performance of selected ligands derived from this compound in various transition-metal-catalyzed asymmetric reactions.

| Reaction | Metal | Ligand Type | Substrate | Enantiomeric Excess (ee) | Yield (%) |

| Asymmetric Hydrogenation | Rhodium | Phosphine | Methyl (Z)-α-acetamidocinnamate | 95% | 98% |

| Asymmetric Allylic Alkylation | Palladium | Phosphinooxazoline | 1,3-Diphenyl-2-propenyl acetate (B1210297) | 92% | 90% |

| Asymmetric Heck Reaction | Palladium | Diphosphine | 2,3-Dihydrofuran | 88% | 85% |

| Asymmetric Suzuki-Miyaura Coupling | Palladium | Ferrocenyl Phosphine | 1-Bromo-2-naphthol | 91% | 89% |

This table is a representative compilation of data from various research findings and is intended for illustrative purposes.

Role in Organocatalytic Systems

Beyond their use in transition-metal catalysis, derivatives of this compound have also emerged as effective organocatalysts. In these systems, the chiral scaffold of the tetrahydronaphthol derivative itself participates directly in the catalytic cycle, without the involvement of a metal.

A prominent role for these derivatives is as chiral Brønsted acids or bases. The hydroxyl group can be functionalized to create a more acidic or basic site, which can then activate a substrate towards a nucleophilic attack. For example, chiral phosphoric acids derived from this scaffold have been used to catalyze enantioselective additions to imines and carbonyls. The well-defined chiral cavity of the catalyst directs the approach of the nucleophile, resulting in high levels of stereoselectivity.

Furthermore, derivatives of this compound have been employed in hydrogen-bonding catalysis. The hydroxyl group can act as a hydrogen-bond donor, forming a chiral complex with the substrate and thereby controlling its conformation and reactivity. This strategy has been successfully applied in a range of reactions, including Michael additions and Diels-Alder reactions.

The following table provides examples of the application of organocatalysts derived from this compound.

| Reaction Type | Catalyst Type | Substrate | Enantiomeric Excess (ee) | Yield (%) |

| Michael Addition | Chiral Phosphoric Acid | Nitrostyrene and Dimethyl malonate | 94% | 92% |

| Mannich Reaction | Chiral Brønsted Acid | N-Boc-imine and Acetone | 90% | 88% |

| Diels-Alder Reaction | Chiral Hydrogen-Bond Donor | Anthracene and N-Ethylmaleimide | 85% | 95% |

This table is a representative compilation of data from various research findings and is intended for illustrative purposes.

Mechanistic Investigations and Stereochemical Studies

Elucidation of Reaction Pathways in Asymmetric Transformations

The predominant route for the asymmetric synthesis of (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol is the enantioselective reduction of the prochiral ketone, α-tetralone. This transformation can be achieved through both biocatalytic and chemocatalytic methods, each following distinct reaction pathways.

Biocatalytic Reduction:

In biocatalytic approaches, whole cells of various fungal strains are employed to reduce α-tetralone to this compound. The reaction is catalyzed by oxidoreductase enzymes within the microorganisms. The general mechanism involves the transfer of a hydride ion from a cofactor, typically NADPH or NADH, to the carbonyl carbon of α-tetralone. The enzyme's chiral active site dictates the facial selectivity of the hydride attack, leading to the preferential formation of the (S)-enantiomer.

For instance, studies have shown that fungi such as Absidia cylindrospora and Fusarium culmorum can effectively catalyze this reduction. nih.govresearchgate.net The reaction pathway within the microbial cell can be complex, sometimes involving a reversible oxidation of the alcohol product back to the ketone. nih.govresearchgate.net This competing oxidation can influence the final enantiomeric excess of the product.

Chemocatalytic Reduction:

Chemocatalytic methods often utilize a chiral catalyst to control the stereochemical outcome of the reduction. A well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric reducing agent like borane (BH₃). mdpi.comwikipedia.org

The reaction pathway proceeds through the formation of a coordination complex between the oxazaborolidine catalyst and borane. This complex then coordinates with the carbonyl oxygen of α-tetralone. The chiral environment created by the catalyst directs the hydride transfer from the borane to one specific face of the ketone, resulting in the formation of the (S)-alcohol with high enantioselectivity. wikipedia.org The catalyst is regenerated at the end of the reaction cycle, allowing it to be used in catalytic amounts.

Factors Governing Enantioselectivity and Diastereoselectivity

The degree of enantioselectivity in the synthesis of this compound is influenced by several key factors, which differ between biocatalytic and chemocatalytic approaches.

In Biocatalytic Reductions:

Microbial Strain: The choice of microorganism is the most critical factor. Different fungal strains possess reductases with varying degrees of stereoselectivity. For example, Rhodotorula rubra has been shown to be highly enantioselective, producing the (S)-alcohol, whereas Sporobolomyces pararoseus can produce both (S)- and (R)-alcohols, indicating the presence of multiple reductases with different selectivities. rsc.org

Reaction Time: The duration of the biotransformation can significantly impact the enantiomeric excess (ee) of the product. In some cases, prolonged reaction times can lead to a decrease in ee due to the enzymatic oxidation of the desired (S)-alcohol back to the ketone. nih.gov For example, with Absidia cylindrospora, a 3-day transformation of α-tetralone yielded this compound with a 92% ee, but longer reaction times resulted in a lower ee. nih.gov

Culture Conditions: The composition of the culture medium and the age of the microbial culture can also affect the enantioselectivity. For instance, a younger culture of Fusarium culmorum (24 hours) exhibited higher (S)-reduction activity compared to an older culture (72 hours). researchgate.net Modifying the concentration of the medium has also been shown to improve the yield and enantiomeric excess of the (S)-alcohol. researchgate.net

Interactive Data Table: Enantioselective Bioreduction of α-Tetralone

| Fungal Strain | Reaction Time (days) | Conversion (%) | Enantiomeric Excess (ee) of (S)-enantiomer (%) |

| Absidia cylindrospora | 3 | - | 92 |

| Rhodotorula rubra | - | 100 | 90 |

| Fusarium culmorum | - | 93-100 | 58-99 |

In Chemocatalytic Reductions:

Chiral Catalyst/Ligand: The structure of the chiral catalyst or ligand is paramount in determining the enantioselectivity. In the case of oxazaborolidine-catalyzed reductions, the specific chiral lactam alcohol used to generate the catalyst in situ influences the enantiomeric excess. mdpi.com

Solvent: The choice of solvent can affect the stability and reactivity of the catalyst-substrate complex, thereby influencing the enantioselectivity. For instance, in some oxazaborolidine-catalyzed reductions, polar solvents like chloroform have been found to afford significantly higher enantioselectivity compared to less polar solvents. mdpi.com

Temperature: Reaction temperature can have a notable effect on the enantioselectivity. Lowering the temperature generally leads to higher enantiomeric excess by enhancing the energy difference between the diastereomeric transition states. However, this is not always the case, and the optimal temperature needs to be determined for each specific catalytic system. mdpi.com

Stereochemical Purity and Chiral Integrity Assessment

Ensuring the stereochemical purity and chiral integrity of this compound is crucial for its application in the synthesis of enantiomerically pure compounds. The primary method for determining the enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC) . nih.govresearchscientific.co.uk

Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a racemic mixture. This differential interaction leads to a separation of the enantiomers, allowing for their individual quantification. The enantiomeric excess is then calculated based on the relative peak areas of the two enantiomers in the chromatogram. Various types of CSPs, such as those based on cellulose or amylose derivatives, are commercially available and can be selected based on the specific compound being analyzed. nih.gov

In addition to HPLC, chiroptical techniques such as Vibrational Circular Dichroism (VCD) can be employed to determine the absolute configuration of the molecule, confirming that the desired (S)-enantiomer has been produced. mdpi.com

Advanced Applications and Emerging Research Directions

Contributions to Green Chemistry Methodologies

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use of hazardous substances, are central to modern chemical manufacturing. (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol is involved in several methodologies that align with these principles, particularly through the development of solvent-minimal processes and sustainable catalytic systems.

Solvent-Free or Low-Solvent Processes

A key area of green chemistry is the reduction of volatile organic solvents, which are often toxic and environmentally harmful. Research has demonstrated the feasibility of synthesizing derivatives of naphthols using solvent-free or low-solvent conditions. For instance, microwave-assisted, solvent-free Mannich reactions have been developed for the synthesis of 1-arylmethyl-2-naphthols. While not a direct synthesis of the title compound, this approach showcases a green methodology applicable to the broader class of naphthol derivatives. Another strategy involves biotransformation, where microorganisms are used to perform chemical reactions. The reduction of α-tetralone using fungal strains like Absidia cylindrospora can produce this compound in an aqueous medium, thereby avoiding organic solvents.

Sustainable Catalytic Systems

The use of sustainable catalysts is another cornerstone of green chemistry. These catalysts are typically non-toxic, recyclable, and highly efficient. In the context of this compound, research has explored environmentally friendly catalytic systems for both its synthesis and its conversion.

Biotransformation represents a prime example of sustainable catalysis. The enzymatic reduction of α-tetralone provides a green alternative to traditional metal-based catalysts for producing enantiomerically pure this compound. Furthermore, for the reverse reaction—the oxidation of this alcohol back to α-tetralone—a sustainable catalytic system based on manganese(II) salts has been developed. This system uses hydrogen peroxide as a benign oxidant at room temperature, demonstrating high selectivity for the secondary alcohol without oxidizing the aromatic ring. The development of efficient, recyclable solid acid catalysts, such as SO3H-carbon, for multicomponent reactions to produce amidoalkyl naphthols under solvent-free conditions further illustrates the trend towards sustainable catalytic processes in this area of chemistry. researchgate.net

| Methodology | Process | Key Green Feature | Relevance to this compound |

|---|---|---|---|

| Biotransformation | Asymmetric reduction of α-tetralone | Use of microorganisms (e.g., fungi) in aqueous media, avoiding heavy metals and organic solvents. | Direct synthesis route. |

| Microwave-Assisted Synthesis | Mannich reaction for naphthol derivatives | Solvent-free conditions and energy efficiency. | Applicable to the synthesis of related functionalized compounds. |

| Sustainable Oxidation | Oxidation of the alcohol to α-tetralone | Uses Manganese(II) catalyst and H₂O₂ as a clean oxidant at ambient temperature. | Demonstrates a green transformation pathway. |

Role in Materials Science with Chiral Properties

The chirality of this compound makes it a valuable component in the field of materials science, particularly for creating materials with specific optical or stereo-recognition properties. Its defined three-dimensional structure is crucial for inducing chirality in larger systems like polymers or semiconductor nanostructures. chemimpex.commdpi.com

As a chiral building block, it is used in the synthesis of specialty polymers and resins. chemimpex.com Incorporating this chiral moiety into a polymer backbone can create materials capable of enantioselective recognition, which is highly valuable for applications such as chiral chromatography stationary phases. Furthermore, its role as a chiral ligand in asymmetric catalysis is critical for producing enantiomerically pure compounds, which are themselves often used in the development of advanced materials. chemimpex.com The interaction between chiral molecules and inorganic nanostructures is an emerging area; molecules like this compound can act as capping agents that induce chiroptical properties in semiconductor nanocrystals, which have potential applications in photonics and spintronics. mdpi.com

Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating research and development. For a chiral molecule like this compound, computational methods are essential for analyzing its structure and predicting reaction outcomes.

Conformational Analysis and Molecular Modeling

The biological and chemical activity of this compound is intrinsically linked to its three-dimensional shape, or conformation. Computational techniques such as molecular mechanics (MM2) and quantum theory are used to perform conformational analysis. researchgate.netnih.gov These studies help determine the most stable arrangement of the atoms in the molecule. For the tetrahydronaphthol ring system, a key focus is the orientation of the hydroxyl group at the C1 position, which can be either pseudoaxial or pseudoequatorial. Studies on analogous compounds, such as 2-amino-1,2,3,4-tetrahydro-1-naphthalenols, have shown that the preferred conformation is highly dependent on substitution patterns and stereochemistry. researchgate.netresearchgate.net For example, in related trans-aminoalcohols, a dipseudoequatorial conformation stabilized by intramolecular hydrogen bonding is often favored. researchgate.net Such computational models are critical for understanding how the molecule interacts with other entities, such as enzyme active sites or chiral catalysts. nih.gov

| Computational Method | Application | Key Insights |

|---|---|---|

| Molecular Mechanics (MM2) | Calculation of stable conformers of tetrahydronaphthalenol derivatives. researchgate.net | Identifies low-energy conformations, such as the preference for pseudoaxial or pseudoequatorial hydroxyl groups. researchgate.net |

| Ab-initio Methods (e.g., TD-DFT) | Investigation of electronic absorption and emission properties. nih.gov | Predicts spectroscopic properties based on molecular conformation. nih.gov |

| NMR Spectroscopy Analysis | Experimental validation of computed conformations in solution. researchgate.net | Correlates coupling constants and chemical shifts with specific molecular geometries. researchgate.net |

Prediction of Stereochemical Outcomes

One of the most significant applications of computational chemistry in the context of chiral molecules is the prediction of stereochemical outcomes in asymmetric synthesis. nih.gov The synthesis of this compound is often achieved through the asymmetric reduction of α-tetralone. Computational models can be used to study the reaction mechanism and understand the source of enantioselectivity.

By modeling the transition state of the reaction, which involves the substrate (α-tetralone), the catalyst (e.g., a chiral ruthenium complex), and the hydride source, chemists can calculate the energy barriers for the formation of the (S) and (R) enantiomers. The model that predicts a lower energy barrier for the formation of the (S)-product is consistent with experimental observations. These models, which can be fundamentally different from traditional Felkin-Ahn or Cram-type models, help in refining catalysts and reaction conditions to achieve higher enantiomeric excess, a critical factor in the synthesis of pure chiral compounds. nih.govresearchgate.net

Future Perspectives in Asymmetric Synthesis and Chiral Technologies

The landscape of asymmetric synthesis and chiral technologies is in a constant state of evolution, driven by the demand for enantiomerically pure compounds in pharmaceuticals, agrochemicals, and materials science. This compound, with its defined stereochemistry and functional handle, is poised to play a significant role in these future developments. Emerging research directions are focused on leveraging its chiral scaffold to create novel catalysts, auxiliaries, and materials with enhanced efficiency, selectivity, and sustainability.

A key area of future development lies in the design of novel chiral ligands and catalysts derived from this compound. Its rigid, bicyclic structure provides a robust framework that can be chemically modified to create a diverse library of ligands for transition-metal catalysis. The hydroxyl group offers a convenient point for derivatization, allowing for the introduction of various coordinating groups such as phosphines, amines, and oxazolines. These new ligands could find applications in a wide range of enantioselective transformations, including hydrogenations, C-H functionalizations, and cross-coupling reactions. The development of such ligands is a crucial step towards expanding the toolbox of synthetic chemists for creating complex chiral molecules.

Furthermore, the role of this compound as a chiral auxiliary is an area ripe for exploration. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. The tetralonaphthol scaffold could be employed to control the facial selectivity of nucleophilic additions, cycloadditions, and enolate alkylations. Future research will likely focus on developing new auxiliaries based on this structure that offer high diastereoselectivity and can be easily cleaved and recycled, aligning with the principles of green chemistry.

The integration of computational chemistry will be instrumental in accelerating the development of new applications for this compound. Molecular modeling and density functional theory (DFT) calculations can provide valuable insights into the mechanism of chiral recognition and catalysis. These computational tools can be used to predict the performance of new ligands and catalysts derived from this compound, thereby guiding synthetic efforts and reducing the need for extensive empirical screening. This synergy between computational and experimental chemistry is a powerful approach for the rational design of new chiral technologies.

In the realm of materials science, there is a growing interest in the development of chiral polymers and functional materials. chiralpedia.comyale.edu this compound can serve as a valuable chiral building block for the synthesis of such materials. Its incorporation into polymer backbones or as a pendant group can induce helical structures and other forms of supramolecular chirality. kent.edu These chiral materials could have applications in areas such as enantioselective separations, chiral sensing, and optoelectronics. chiralpedia.comimperial.ac.uk The ability to control the handedness of materials at the molecular level is a key driver of innovation in modern materials science. yale.edu

Recent advancements in catalytic asymmetric synthesis provide a strong foundation for the future applications of this compound. For instance, the development of asymmetric transfer hydrogenation methods allows for the efficient and highly enantioselective synthesis of chiral 1,2,3,4-tetrahydro-1-naphthols. researchgate.netresearchgate.netchinesechemsoc.orgchinesechemsoc.org This ensures a reliable supply of the enantiopure starting material, which is crucial for its use in developing new chiral technologies.

The following table summarizes key research findings and future directions related to the application of chiral naphthol derivatives and analogous structures, highlighting the potential pathways for the utilization of this compound.

| Research Area | Key Findings and Methodologies | Future Perspectives for this compound |

| Asymmetric Synthesis of Chiral Tetralonaphthols | Homogeneous chemo- and enantioselective transfer hydrogenation of 1-naphthol (B170400) derivatives using tethered rhodium-diamine catalysts. researchgate.netresearchgate.net | Optimization of these methods for the large-scale, cost-effective production of this compound. |

| Bimetallic cooperative heterogeneous and homogeneous catalysis for the asymmetric transfer hydrogenation of naphthols. chinesechemsoc.orgchinesechemsoc.org | Development of more sustainable and recyclable catalytic systems for the synthesis of the target compound. | |

| Novel Chiral Ligand Development | Synthesis of C2-symmetric chiral ligands from various scaffolds for use in metal-catalyzed asymmetric transformations. nih.gov | Design and synthesis of novel phosphine, amine, and mixed donor ligands derived from the (S)-tetralonaphthol backbone for applications in asymmetric hydrogenation and C-C bond formation. |

| Use of binaphthyl-based scaffolds to create effective ligands for a range of enantioselective reactions. mdpi.com | Exploration of the tetralonaphthol scaffold as a viable alternative to more complex and expensive chiral backbones. | |

| Chiral Materials Science | Incorporation of chiral molecules into polymers to induce helical structures and chiroptical properties. imperial.ac.uk | Use of this compound as a monomer or chiral dopant to create novel polymers for enantioselective separations and chiral recognition. |

| Development of chiral materials for applications in optics and electronics, such as circularly polarized light emission and detection. imperial.ac.uk | Investigation of the chiroptical properties of materials derived from this compound for advanced technological applications. | |

| Computational Chemistry | Use of molecular docking and DFT to understand chiral recognition mechanisms and predict the efficacy of chiral selectors. | Application of computational modeling to design and screen virtual libraries of (S)-tetralonaphthol derivatives as new chiral ligands, catalysts, and auxiliaries. |

Q & A

What are the critical physical properties of (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol for experimental design?

Basic

Key properties include a boiling point of 254.83°C , density of 1.112 g/cm³ , and a flash point of 99.90°C . The compound’s CAS number is 53732-47-1 for the (S)-(+)-enantiomer, though discrepancies exist in literature (e.g., CAS 529-33-9 may refer to racemic forms) . Solubility in aprotic solvents like THF is notable, but polar additives (e.g., methanol) improve chromatographic behavior .

What synthetic routes are available for this compound?

Basic

Two primary routes are documented:

- Decomposition of tetralin hydroperoxide : Thermal or catalytic decomposition yields the compound alongside 1-tetralone .

- Enantioselective synthesis : A two-step sequence starting from chiral alcohols, using thiol-mediated resolution or asymmetric hydrogenation .

How can enantiomeric purity be validated during synthesis?

Advanced

Enantiomeric purity is assessed via supercritical fluid chromatography (SFC) with polysaccharide-based chiral columns. Adding 5% methanol to THF cosolvents eliminates tailing and improves resolution (Figure 6 in ). Absolute configuration is confirmed by comparing optical rotation data with literature (e.g., [α]D = +40° for the (S)-enantiomer) .

What role does this compound play in asymmetric catalysis?

Advanced

this compound serves as a chiral auxiliary in synthesizing enantiopure natural products and bioactive molecules. Its rigid naphthol framework induces asymmetry in reactions like hydroalkylation, enabling access to multi-stereocenter compounds .

How can researchers resolve enantiomers using SFC?

Methodological

Protocol :

- Column : Chiralpak® IG-3 (cellulose tris(3-chloro-4-methylphenylcarbamate)).

- Mobile phase : 90% CO₂, 10% THF with 5% methanol additive.

- Conditions : 25°C, 2.5 mL/min, 150 bar.

This method reduces peak tailing and achieves baseline separation (RT: 4.2 min for (S)-enantiomer; 5.1 min for (R)) .

How should contradictions in reported physical properties be addressed?

Data Analysis

Discrepancies in CAS numbers (e.g., 53732-47-1 vs. 529-33-9) likely arise from enantiomeric vs. racemic forms. Researchers should:

- Cross-validate using NIST databases for thermodynamic properties (e.g., ΔfH°gas) .

- Perform HPLC-MS/NMR to confirm identity and purity .

What challenges exist in scaling enantioselective synthesis?

Advanced

Key challenges include:

- Racemization : High temperatures or acidic conditions may degrade enantiopurity. Mitigate via low-temperature catalysis (e.g., Ru-BINAP complexes) .

- Catalyst efficiency : Heterogeneous catalysts (e.g., immobilized lipases) improve recyclability but require solvent optimization .

Under what conditions does this compound decompose?

Stability

The compound is stable under inert atmospheres but decomposes via radical pathways when derived from tetralin hydroperoxide (II) at >100°C, forming 1-tetralone (III) . Store at 2–8°C in amber vials to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。